3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with a tert-butyl group, a 3-methylbenzyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the tert-butyl and 3-methylbenzyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced control over reaction conditions and improved yields compared to traditional batch processes . These systems allow for the continuous introduction of reagents and efficient heat management, making the process more sustainable and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: The aromatic ring and pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and 3-methylbenzyl groups contribute to the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Tert-butyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid
- 3-(Tert-butyl)-1-(4-methylbenzyl)-1H-pyrazole-5-carboxylic acid
- 3-(Tert-butyl)-1-(2-methylbenzyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the tert-butyl and 3-methylbenzyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazole ring and carboxylic acid group provides a distinct profile that sets it apart from similar compounds.
Properties
IUPAC Name |
5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-5-7-12(8-11)10-18-13(15(19)20)9-14(17-18)16(2,3)4/h5-9H,10H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRZXTWTYLYWEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370874 | |
Record name | 3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-00-8 | |
Record name | 3-(1,1-Dimethylethyl)-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306937-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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